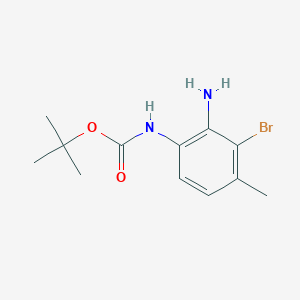
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamic acid ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Hydrolysis: Carbamic acid and tert-butanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic transformations.
Biology
In biological research, this compound may be used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.
Medicine
In medicine, carbamates are known for their use as drugs, particularly as inhibitors of acetylcholinesterase. This compound could potentially be explored for similar applications.
Industry
In the industrial sector, carbamates are used as pesticides and herbicides
Mecanismo De Acción
The mechanism of action of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. For example, if used as an acetylcholinesterase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom.
(2-Amino-3-bromo-phenyl)-carbamic acid tert-butyl ester: Lacks the methyl group.
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of both the bromine atom and the methyl group on the phenyl ring, along with the tert-butyl ester group, makes (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester unique
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-3-bromo-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAREGZGZATZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














